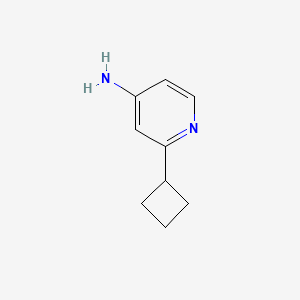

2-Cyclobutylpyridin-4-amine

Description

2-Cyclobutylpyridin-4-amine is a pyridine derivative featuring a cyclobutyl substituent at the 2-position and an amine group at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol. This compound is of interest in pharmaceutical and chemical research due to the conformational constraints imposed by the cyclobutyl group, which can enhance binding specificity in drug design .

Properties

IUPAC Name |

2-cyclobutylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNNCUFQABJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclobutylpyridine with ammonia or an amine source under high temperature and pressure . The reaction conditions often require a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-Cyclobutylpyridin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in treating inflammatory and infectious diseases.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyridin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, leading to alterations in cellular processes. The compound may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

| Compound Name | Molecular Weight (g/mol) | Molecular Formula | Key Functional Groups | Substituent Positions |

|---|---|---|---|---|

| 2-Cyclobutylpyridin-4-amine | 148.21 | C₉H₁₂N₂ | Pyridine, cyclobutyl, amine | 2-cyclobutyl, 4-amine |

| 3-Cyclobutyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | 208.26 | C₁₀H₁₆N₄O | Oxadiazole, cyclobutyl, piperidinylmethyl | 3-cyclobutyl, 5-(piperidin-4-ylmethyl) |

| 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one | 142.20 | C₈H₁₄O₂ | Cyclobutanone, isopropyl ether | 2,2-dimethyl, 3-isopropoxy |

| 2-Cyclobutoxy-4-methylpyridin-3-amine | 178.23 | C₁₀H₁₄N₂O | Pyridine, cyclobutoxy, methyl, amine | 2-cyclobutoxy, 4-methyl, 3-amine |

Key Observations:

The amine at the 4-position enables hydrogen bonding, a critical feature in receptor-ligand interactions .

3-Cyclobutyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole :

- The 1,2,4-oxadiazole core improves metabolic stability compared to pyridine derivatives, making it suitable for bioactive molecules .

- The piperidinylmethyl group may enhance solubility and target interactions in central nervous system (CNS) therapeutics.

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one: The cyclobutanone moiety is highly reactive due to ring strain and ketone functionality, serving as a versatile intermediate in organic synthesis . The isopropyl ether substituent could reduce polarity, improving volatility for applications in fragrance chemistry.

2-Cyclobutoxy-4-methylpyridin-3-amine: The cyclobutoxy group (ether linkage) at position 2 may reduce metabolic degradation compared to alkyl chains.

Biological Activity

2-Cyclobutylpyridin-4-amine (CAS No. 1159818-59-3) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group and an amine functional group. Its molecular formula is CHN, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific kinases or receptors involved in cellular signaling pathways, potentially affecting processes such as:

- Cell Proliferation : By inhibiting certain kinases, the compound may reduce the proliferation of cancer cells.

- Apoptosis Induction : It may promote apoptosis in malignant cells through mitochondrial pathways.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound exhibited an inhibition rate comparable to established chemotherapeutics.

Table 1: In vitro Antitumor Activity of this compound

| Cell Line | Inhibition Rate (%) | IC (μM) |

|---|---|---|

| A549 | 85.5 | 7.5 |

| MCF-7 | 78.3 | 9.1 |

| DU145 | 82.0 | 8.0 |

| HepG2 | 90.0 | 6.5 |

These results indicate that this compound has promising antitumor properties, warranting further exploration in vivo.

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Models

A study conducted on transgenic mice expressing amyloid precursor protein (APP) demonstrated that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls. The mechanism appears to involve modulation of neuroinflammatory pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:

- Absorption : Rapid absorption following oral administration.

- Distribution : Moderate distribution with a volume of distribution (Vd) indicating good tissue penetration.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Excreted mainly via urine, with a half-life suggesting multiple dosing may be necessary for sustained effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.